Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Overview
Description
“Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C15H20ClNO2 . It is used for pharmaceutical testing . Its unique structure offers exciting possibilities for studying biological processes and developing new therapeutic interventions.
Molecular Structure Analysis
The molecular structure of “Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is defined by its molecular formula, C15H20ClNO2 . The compound contains a bicyclic heptane structure with an amino group and a carboxylate group, which are likely to influence its chemical behavior.Physical And Chemical Properties Analysis
“Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available sources.Scientific Research Applications
Cyclizations and Synthesis of Novel Compounds
- Reactions with levulinic acid and norbornane/ene amino acids produce methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridine derivatives. These reactions showcase the compound's potential in creating complex chemical structures (Stájer, Szabó, Csámpai & Sohár, 2004).
- It is used in the synthesis and stereostructural analysis of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers. This highlights its role in producing stereochemically complex molecules (Palkó, Sándor, Sohár & Fülöp, 2005).
Pharmaceutical and Medicinal Applications
- The synthesis of conformationally locked carbocyclic nucleosides derived from this compound demonstrates its utility in developing novel nucleoside analogues, potentially relevant in medicinal chemistry (Hřebabecký, Masojídková, Dračínský & Holý, 2006).
- Research on its derivatives shows its application in creating transport-specific bicyclic amino acids, which have implications in understanding and manipulating biological transport systems (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo & Avendaño, 1983).
Chemical Synthesis Techniques
- Its role in the facile synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids underscores its importance in stereoselective synthesis techniques (Kim, Seo & Shin, 2015).
- Utilization in the synthesis of novel carbocyclic nucleoside analogues, particularly in the formation of complex bicyclic structures, highlights its versatility in organic synthesis (Hřebabecký, Dračínský & Holý, 2008).
Biochemical Applications
- Investigations into its behavior in rats, specifically focusing on a transport-specific bicyclic amino acid, provide insights into biochemical processes and potential therapeutic uses (Christensen & Cullen, 1969).
Safety and Hazards
properties
IUPAC Name |
benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPRJVBEUWLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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